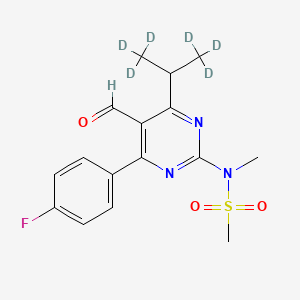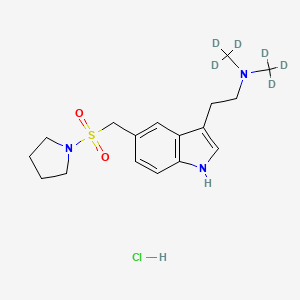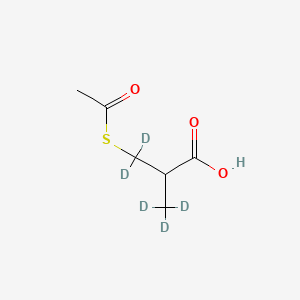
Silicon 2,3-naphthalocyanine dihydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silicon 2,3-naphthalocyanine dihydroxide is a chemical compound with the empirical formula C48H26N8O2Si and a molecular weight of 774.86 g/mol . It is a member of the phthalocyanine family, known for their intense far-red absorption and emission features . This compound is particularly noted for its applications in photonic and optical materials due to its unique optical properties .
准备方法
The synthesis of silicon 2,3-naphthalocyanine dihydroxide involves multiple steps. One common method includes the hydrolysis of silicon 2,3-naphthalocyanine dichloride in the presence of water or a suitable base . The reaction typically occurs under controlled conditions to ensure the formation of the dihydroxide derivative. Industrial production methods may involve large-scale hydrolysis processes with stringent quality control to maintain the purity and consistency of the product .
化学反应分析
Silicon 2,3-naphthalocyanine dihydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon 2,3-naphthalocyanine dioxides under specific conditions.
Reduction: It can be reduced using suitable reducing agents to yield different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Silicon 2,3-naphthalocyanine dihydroxide has a wide range of scientific research applications:
作用机制
The mechanism of action of silicon 2,3-naphthalocyanine dihydroxide involves its interaction with light. Upon exposure to light, it undergoes a photochemical reaction that generates reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis, making it effective in photodynamic therapy . The molecular targets and pathways involved include the generation of singlet oxygen and other ROS that interact with cellular components to induce cell death .
相似化合物的比较
Silicon 2,3-naphthalocyanine dihydroxide is compared with other similar compounds such as:
Silicon phthalocyanine dihydroxide: Similar in structure but differs in the position of the naphthalene rings.
Silicon 2,3-naphthalocyanine dichloride: Contains chlorine atoms instead of hydroxyl groups, affecting its reactivity and applications.
Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide: Contains tert-butyl groups that influence its solubility and optical properties.
These compounds share similar optical properties but differ in their chemical reactivity and specific applications, highlighting the uniqueness of this compound in certain contexts.
属性
CAS 编号 |
92396-90-2 |
|---|---|
分子式 |
C48H80N8O2Si |
分子量 |
829.3 g/mol |
IUPAC 名称 |
54,54-dihydroxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontane |
InChI |
InChI=1S/C48H80N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h25-54,57-58H,1-24H2 |
InChI 键 |
VLVPZHPCZCEGRU-UHFFFAOYSA-N |
SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
规范 SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
产品来源 |
United States |
Q1: What makes Silicon 2,3-naphthalocyanine dihydroxide a promising candidate for cancer treatment?
A: The research abstract highlights the use of this compound encapsulated within Polyethylene glycol phospholipids nanoparticles for potential cancer treatment using near-infrared (NIR) laser-induced combination therapy []. While the abstract doesn't provide in-depth information about the compound's mechanism of action, its incorporation into nanoparticles designed for NIR laser-induced therapy suggests potential applications in photodynamic therapy (PDT) or photothermal therapy (PTT).
Q2: What is the significance of encapsulating this compound within Polyethylene glycol phospholipids nanoparticles?
A: Encapsulating this compound within Polyethylene glycol phospholipids nanoparticles (SiNcOH-DSPE-PEG(NH2) NPs) likely serves several purposes []. Firstly, it can improve the solubility and biocompatibility of the compound. Secondly, it allows for targeted delivery to tumor sites, potentially enhancing treatment efficacy and minimizing off-target effects. Lastly, the nanoparticle formulation may offer controlled release of the compound, leading to a sustained therapeutic effect.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


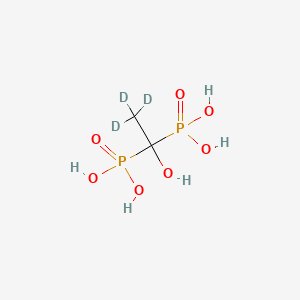
![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)
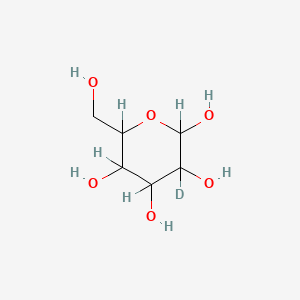
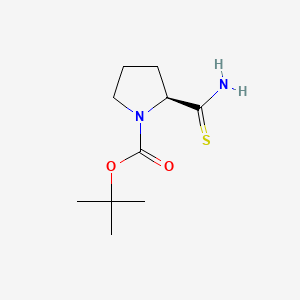
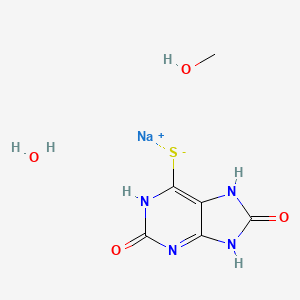

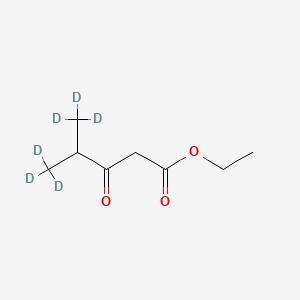
![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)

